

N-Methyl-2-Naphthamide: Biological Activity & Scaffold Analysis

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Compound of Interest

Compound Name: *n-methyl-2-naphthamide*

CAS No.: 3815-22-3

Cat. No.: B1605573

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Executive Summary: The Scaffold Perspective

N-methyl-2-naphthamide (CAS 3815-22-3) is frequently miscategorized solely as a chemical intermediate. While it serves as a robust building block in organic synthesis, its pharmacological value lies in its role as a privileged scaffold for kinase inhibition and antimicrobial agent design.

In the context of drug development, this molecule represents the "minimal lipophilic core" for a class of potent VEGFR-2 (KDR) inhibitors. Unlike its solvent namesake N-methyl-2-pyrrolidone (NMP), **N-methyl-2-naphthamide** exhibits specific hydrophobic interactions within enzyme binding pockets, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting angiogenesis and microbial resistance.

This guide analyzes the biological profile of the **N-methyl-2-naphthamide** core, detailing its transition from a simple amide to a nanomolar-potency kinase inhibitor.

Chemical Identity & Physicochemical Profile

Before assay integration, the physicochemical baseline must be established to ensure bioavailability and solubility in biological media.

Property	Value	Relevance to Bioassays
CAS Number	3815-22-3	Unique Identifier
Molecular Formula	C ₁₂ H ₁₁ NO	Low MW (185.[1]22) favors ligand efficiency
LogP (Predicted)	-2.6 - 2.9	High lipophilicity; requires DMSO for stock solutions
H-Bond Donors	1 (Amide NH)	Critical for hinge-region binding in kinases
H-Bond Acceptors	1 (Carbonyl O)	Interaction with catalytic residues (e.g., Cys919 in VEGFR-2)
Solubility	DMSO, Chloroform, MeOH	Insoluble in water; precipitation risk in aqueous buffers >100 μM

Biological Activity & Mechanism of Action[2]

Primary Target: VEGFR-2 Inhibition (Angiogenesis)

The most significant biological activity of the 2-naphthamide class is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary driver of tumor angiogenesis.

- Mechanism: The naphthalene ring acts as a hydrophobic anchor, occupying the ATP-binding pocket of the kinase. The amide linker positions the N-substituent to interact with the "dfg-out" or "dfg-in" conformation of the kinase activation loop.
- SAR Insight: While N-aryl naphthamides (e.g., with a pyridine or phenyl tail) show higher potency, N-alkyl naphthamides (like **N-methyl-2-naphthamide**) retain micromolar to nanomolar affinity depending on the specific hydrophobic pocket fit. The N-methyl group provides a steric check; if the pocket is too deep, larger alkyls are preferred. If the pocket is tight, the N-methyl analog serves as the optimal "lead" fragment.

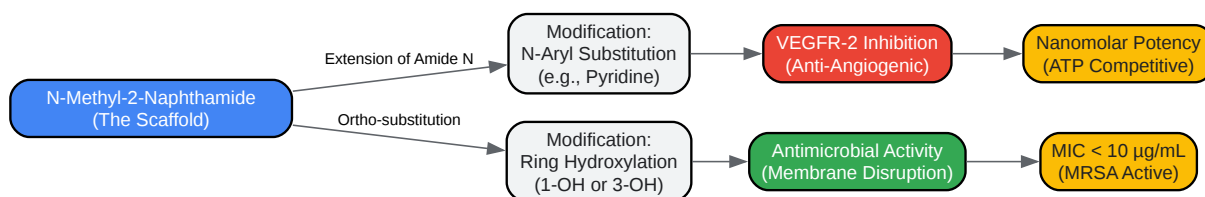
Antimicrobial & Antifungal Activity

Derivatives of 2-naphthamide, particularly those substituted at the 1- or 3-positions of the naphthalene ring, exhibit broad-spectrum antimicrobial activity.

- Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase (in silico models).
- Spectrum: Active against *S. aureus* (including MRSA strains) and *Candida albicans*.
- Potency: The N-methyl core often serves as a control. Introduction of a hydroxyl group (e.g., 3-hydroxy-**N-methyl-2-naphthamide**) significantly lowers the Minimum Inhibitory Concentration (MIC) by enabling additional hydrogen bonding with microbial surface proteins.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the **N-methyl-2-naphthamide** core serves as a divergence point for two distinct therapeutic classes.



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Figure 1: Divergent optimization pathways for the **N-methyl-2-naphthamide** scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-2-Naphthamide

Rationale: Commercial samples often contain free amine impurities which can result in false positives in kinase assays. In-house synthesis via acid chloride ensures high purity.

Reagents: 2-Naphthoic acid, Thionyl chloride (SOCl₂), Methylamine (2M in THF), Dichloromethane (DCM).

- Activation: Dissolve 2-naphthoic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
- Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate 2-naphthoyl chloride (crude solid).
- Coupling: Re-dissolve acid chloride in dry DCM at 0°C. Dropwise add Methylamine (2.0 eq) and Triethylamine (1.5 eq).
- Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.
- Purification: Recrystallize from Ethanol/Water.
 - Quality Control: Purity >98% by HPLC is required for biological testing.

Protocol B: VEGFR-2 (KDR) Kinase Inhibition Assay

Rationale: This assay quantifies the ability of the compound to compete with ATP, confirming the mechanism of action.

System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen) or radiometric ³³P-ATP assay.

- Preparation: Prepare a 10 mM stock of **N-methyl-2-naphthamide** in 100% DMSO.
- Dilution: Serial dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve (e.g., 100 μM to 0.1 nM). Ensure final DMSO < 1%.
- Incubation:
 - Mix Kinase (VEGFR-2 human recombinant domain) with substrate (Poly Glu:Tyr 4:1).
 - Add test compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Initiate reaction with ATP (at K_m concentration, typically 10 μ M).
- Incubate for 60 mins at RT.
- Detection: Add Development Reagent (site-specific protease). Cleavage of non-phosphorylated peptide disrupts FRET.
- Analysis: Measure fluorescence ratio (Coumarin/Fluorescein). Calculate IC50 using non-linear regression (Sigmoidal dose-response).
 - Reference Control: Sorafenib or Sunitinib (Standard VEGFR inhibitors).

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